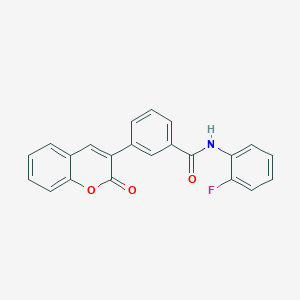

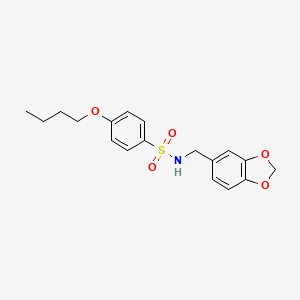

![molecular formula C20H19N3O6S2 B4585180 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4585180.png)

4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide

Vue d'ensemble

Description

- This compound is a benzenesulfonamide derivative, characterized by its complex molecular structure and diverse chemical properties.

Synthesis Analysis

- The synthesis of similar benzenesulfonamide compounds often involves sulfonylation, alkylation, and condensation reactions. For example, polymer-supported benzenesulfonamides have been synthesized for the creation of nitrogenous heterocycles through base-mediated C-arylation reactions (Schütznerová & Krchňák, 2015).

Molecular Structure Analysis

- The molecular structure of benzenesulfonamide derivatives typically features N-phenyl rings twisted in relation to the benzene ring of the phenylsulfonamide group. This structural arrangement influences the compound's properties and interactions (Główka, Olubek, & Olczak, 1995).

Chemical Reactions and Properties

- Benzenesulfonamides exhibit a range of chemical behaviors depending on their substituents and molecular configuration. They can participate in hydrogen bonding and form stable molecular crystals, as seen in studies involving substituted benzenesulfonamides (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Applications De Recherche Scientifique

Antimicrobial Activity and Spectroscopic Characterization

One study focused on the synthesis and characterization of novel sulfonamide derivatives, including the examination of their antimicrobial activity. These compounds, which include variants related to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, were synthesized and investigated using techniques such as FT-IR, 1H, and 13C NMR spectroscopy. The antimicrobial activity of these compounds was assessed, highlighting their potential utility in developing new antimicrobial agents (Demircioğlu et al., 2018).

Inhibition of Human Carbonic Anhydrase

Another research avenue explores the structural study of benzene sulfonamides, including compounds structurally related to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, and their effect on human carbonic anhydrase inhibition. The study found that the orientation and presence of specific groups within the molecule strongly influence its potency and selectivity as an inhibitor of various carbonic anhydrase isoforms, which is vital for developing therapeutic agents targeting diseases where carbonic anhydrase is implicated (Güzel-Akdemir et al., 2013).

Pro-apoptotic Effects in Cancer Cells

Research into the synthesis of new sulfonamide derivatives, including structures akin to 4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide, has shown promising pro-apoptotic effects in cancer cells. These effects are attributed to the activation of p38/ERK phosphorylation, which suggests potential applications in cancer therapy. The study underscores the importance of sulfonamide derivatives in the development of novel anti-cancer strategies (Cumaoğlu et al., 2015).

Electrochemical Reduction and S-N Bond Cleavage

Another aspect of research involving benzenesulfonamide derivatives examines their electrochemical reduction and S-N bond cleavage in N,N-dimethylformamide. This study sheds light on the reduction processes of these compounds, offering insights into their potential applications in synthetic organic chemistry and materials science (Zanoni & Stradiotto, 1991).

Synthesis and Diastereoselective Addition

Investigations into the synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes, including reactions involving benzenesulfinic acid, highlight the utility of these compounds in creating important building blocks for biologically active compounds. This research points to the versatility of sulfonamide derivatives in synthesizing complex molecules with potential pharmaceutical applications (Foresti et al., 2003).

Propriétés

IUPAC Name |

4-[(4-nitrophenyl)sulfonylamino]-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S2/c24-23(25)18-8-12-20(13-9-18)31(28,29)22-17-6-10-19(11-7-17)30(26,27)21-15-14-16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXKGJWPKZPMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)

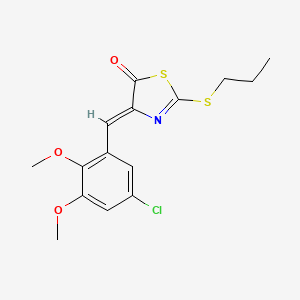

![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)

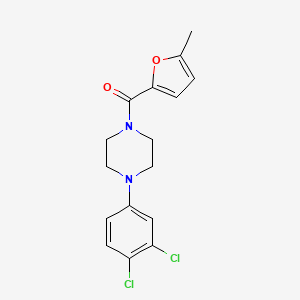

![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)

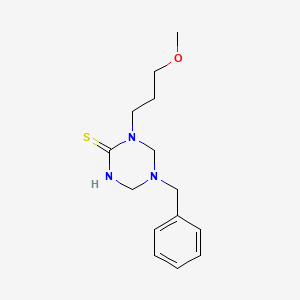

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)

![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)

![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)

![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)